2-(2-Cyclohexylethoxy)aniline

Description

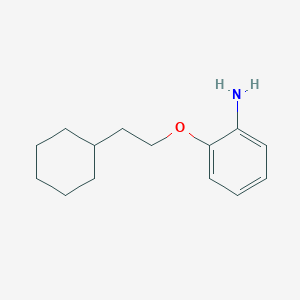

2-(2-Cyclohexylethoxy)aniline (IUPAC: 4-(2-cyclohexylethoxy)aniline; synonyms: 4-(2-cyclohexylethoxy)phenylamine) is an aromatic amine with a cyclohexylethoxy substituent at the para position of the aniline ring. This compound has garnered attention in oncology research due to its role as an inhibitor of the NRF2 antioxidant pathway, which is often hyperactivated in cancers to evade oxidative stress and therapy resistance . In preclinical studies, it demonstrated synergistic effects with radiotherapy, reducing clonogenic survival of lung cancer cells and suppressing tumor growth in xenograft models .

Properties

IUPAC Name |

2-(2-cyclohexylethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c15-13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWINHTNYUQWVKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCOC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclohexylethoxy)aniline typically involves the reaction of 2-chloroethanol with cyclohexylmagnesium bromide to form 2-cyclohexylethanol. This intermediate is then reacted with aniline in the presence of a base such as sodium hydride to yield this compound .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced catalysts and reaction monitoring techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclohexylethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert it to cyclohexylethoxy derivatives with different functional groups.

Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like nitric acid for nitration and bromine for bromination are employed.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Cyclohexylethoxy derivatives.

Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

2-(2-Cyclohexylethoxy)aniline has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(2-Cyclohexylethoxy)aniline involves its interaction with molecular targets such as nuclear factor-erythroid 2-related factor 2 (Nrf2). By inhibiting Nrf2 activity, the compound enhances the radiosensitivity of cancer cells, leading to increased cell death upon exposure to ionizing radiation . This mechanism is particularly relevant in the context of cancer treatment, where the compound’s ability to modulate redox homeostasis plays a crucial role .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 2-(2-cyclohexylethoxy)aniline and its analogs:

Table 1. Structural and Functional Comparison of this compound and Analogues

*LogP values estimated based on substituent contributions.

Substituent Position and Bioactivity

- Positional Isomers : The para-substituted this compound exhibits distinct NRF2 inhibitory activity compared to ortho-substituted analogs like 2-(cyclohexyloxy)aniline. The para configuration optimizes steric and electronic interactions with the NRF2-binding domain, enhancing efficacy .

Functional Group Modifications

- These are primarily used as intermediates in drug discovery .

- Phenoxyalkyl Chains: The cyclohexylethoxy group in this compound provides a balance of hydrophobicity and conformational flexibility, critical for disrupting NRF2-DNA interactions .

Preclinical and Clinical Relevance

- NRF2 Pathway Inhibition: While this compound has demonstrated preclinical efficacy, other NRF2 inhibitors like ML385 and halofuginone () operate via distinct mechanisms (e.g., direct KEAP1-NRF2 interaction disruption). Comparative studies are needed to evaluate therapeutic advantages .

- Synergy with Radiotherapy : Unlike its analogs, this compound significantly enhances radiation-induced apoptosis in cancer cells, attributed to its dual role in suppressing antioxidant responses and promoting oxidative damage .

Biological Activity

2-(2-Cyclohexylethoxy)aniline, a compound with significant potential in medicinal chemistry, has been studied for its biological activities, particularly in cancer treatment and radiosensitization. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound is . The compound features:

- An aniline moiety : Known for its role in various biological activities.

- Cyclohexylethoxy group : Contributes to the compound's hydrophobic characteristics and influences its interaction with biological targets.

Research indicates that this compound exhibits several mechanisms of action, primarily through its interaction with specific molecular targets:

- Nrf2 Inhibition :

- Radiosensitization :

- Antioxidant Activity :

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by structural modifications. Key findings include:

- Functional Group Importance : The presence of the amine group is crucial for maintaining biological activity; modifications that replace this group significantly reduce efficacy .

- Chain Length Effects : Variations in the length of the linker between the cyclohexyl group and the aniline moiety affect the compound's activity. Shorter chains tend to enhance potency .

Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.